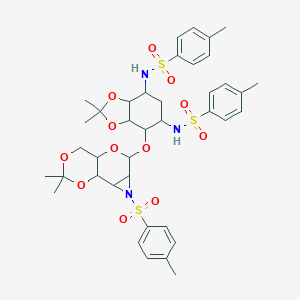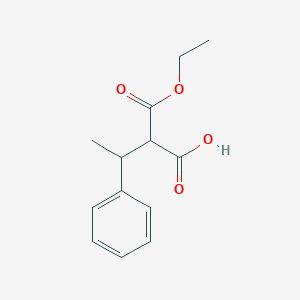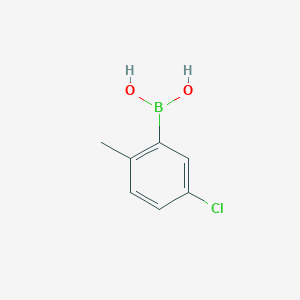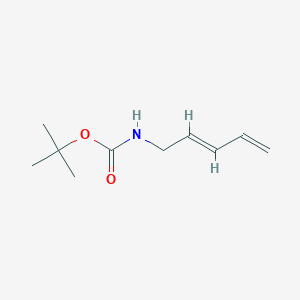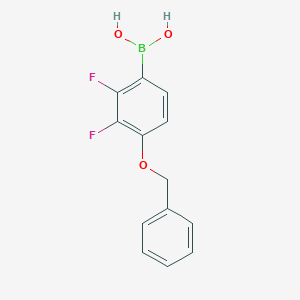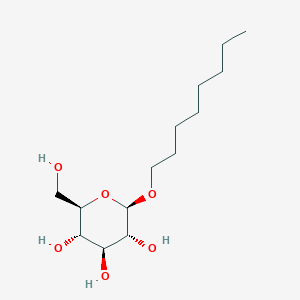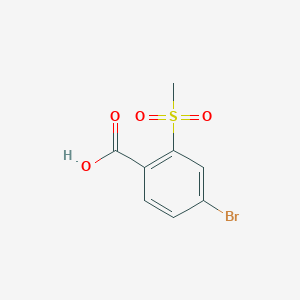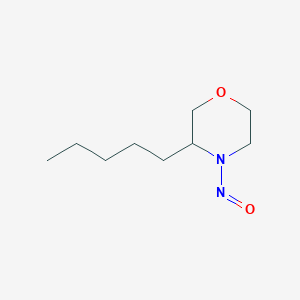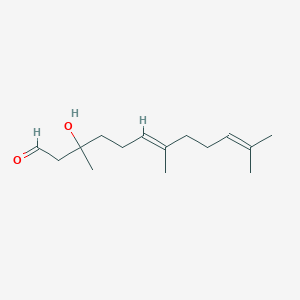
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal, also known as HTD, is a naturally occurring compound found in a variety of plants. It belongs to the family of terpenoid aldehydes and has a characteristic odor that is often described as floral or citrus-like. HTD has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is not fully understood. However, it is believed that it works by interacting with the olfactory receptors in the nose, which are responsible for detecting odors. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a high affinity for certain olfactory receptors, which may explain its strong odor.
Biochemical and Physiological Effects:
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a number of biochemical and physiological effects. It has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has also been found to have antioxidant properties, which may make it useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its availability. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized in large quantities, which makes it easy to obtain for research purposes. However, one of the main limitations of using (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in lab experiments is its volatility. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a low boiling point, which means that it can easily evaporate and escape from the reaction vessel.
Zukünftige Richtungen
There are a number of future directions for research on (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal. One area of research is in the development of new fragrances and flavorings. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has a unique odor and flavor profile, which may make it useful in the development of new products. Another area of research is in the development of new antibiotics. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have antimicrobial properties, which may make it useful in the treatment of bacterial infections. Finally, there is potential for research on the use of (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal in the treatment of various diseases. Its antioxidant properties may make it useful in the treatment of conditions such as cancer and Alzheimer's disease.
Synthesemethoden
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal can be synthesized using different methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal is through the oxidation of geraniol or nerol, which are both terpenoid alcohols. The oxidation process is usually carried out using a variety of oxidizing agents, such as potassium permanganate or chromic acid.
Wissenschaftliche Forschungsanwendungen
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of fragrance and flavoring. (6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal has been found to have a pleasant odor and is used in the production of perfumes and other fragrances. It is also used as a flavoring agent in the food industry.
Eigenschaften
CAS-Nummer |
152040-72-7 |
|---|---|
Produktname |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
(6E)-3-hydroxy-3,7,11-trimethyldodeca-6,10-dienal |
InChI |
InChI=1S/C15H26O2/c1-13(2)7-5-8-14(3)9-6-10-15(4,17)11-12-16/h7,9,12,17H,5-6,8,10-11H2,1-4H3/b14-9+ |
InChI-Schlüssel |
WUZXLMBVDIMYPI-NTEUORMPSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(CC=O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(CC=O)O)C)C |
Synonyme |
3-hydroxy-2,3-dihydrofarnesal 3-hydroxy-3,7,11-trimethyl-6,10-dodecadiene-1-al |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)



